molecular formula C10H5FO4 B11898213 6-Fluoro-2-oxo-2H-chromene-4-carboxylic acid

6-Fluoro-2-oxo-2H-chromene-4-carboxylic acid

Cat. No.: B11898213
M. Wt: 208.14 g/mol
InChI Key: QNVSUMKLFPHKMS-UHFFFAOYSA-N
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Description

6-Fluoro-2-oxo-2H-chromene-4-carboxylic acid is a fluorinated derivative of chromene, a class of compounds known for their diverse biological activities. This compound is characterized by the presence of a fluorine atom at the 6th position, an oxo group at the 2nd position, and a carboxylic acid group at the 4th position on the chromene ring. The molecular formula of this compound is C10H5FO4, and it has a molecular weight of 208.14 g/mol .

Chemical Reactions Analysis

Types of Reactions

6-Fluoro-2-oxo-2H-chromene-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .

Major Products Formed

Major products formed from these reactions include hydroxylated derivatives, substituted chromenes, and various oxidized forms of the compound .

Scientific Research Applications

6-Fluoro-2-oxo-2H-chromene-4-carboxylic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-Fluoro-2-oxo-2H-chromene-4-carboxylic acid involves its interaction with various molecular targets and pathways. The fluorine atom enhances the compound’s ability to interact with biological molecules, potentially leading to inhibition of specific enzymes or receptors. The exact molecular targets and pathways involved depend on the specific biological activity being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Fluoro-2-oxo-2H-chromene-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the fluorine atom at the 6th position enhances its reactivity and potential biological activities compared to other similar compounds .

Properties

Molecular Formula

C10H5FO4

Molecular Weight

208.14 g/mol

IUPAC Name

6-fluoro-2-oxochromene-4-carboxylic acid

InChI

InChI=1S/C10H5FO4/c11-5-1-2-8-6(3-5)7(10(13)14)4-9(12)15-8/h1-4H,(H,13,14)

InChI Key

QNVSUMKLFPHKMS-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1F)C(=CC(=O)O2)C(=O)O

Origin of Product

United States

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